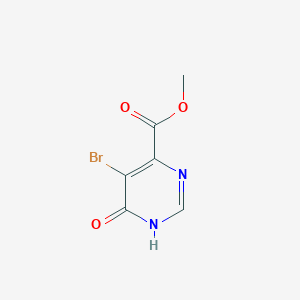
2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid is an organic compound with the molecular formula C8H7BrClNO3 and a molecular weight of 280.50 g/mol . This compound is characterized by the presence of amino, bromo, chloro, and methoxy functional groups attached to a benzoic acid core. It is used primarily in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the halogen atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-methoxybenzoic acid: Similar in structure but lacks the amino and chloro groups.
2-Amino-3-methoxybenzoic acid: Similar but lacks the bromo and chloro groups.
3-Bromo-4-methoxybenzoic acid: Similar but lacks the amino and chloro groups.
Uniqueness
2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in research and development .
Eigenschaften
Molekularformel |
C8H7BrClNO3 |
|---|---|
Molekulargewicht |
280.50 g/mol |
IUPAC-Name |
2-amino-4-bromo-3-chloro-6-methoxybenzoic acid |
InChI |
InChI=1S/C8H7BrClNO3/c1-14-4-2-3(9)6(10)7(11)5(4)8(12)13/h2H,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
ZQYZLMHDNAXNCG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1C(=O)O)N)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(Z)-(ethylN-[(Z)-benzoyl]ethanecarbohydrazonate)](/img/structure/B13051804.png)








